Comprehensive Physicochemical Profiling of (1S)-1-Cyclopentylpropan-1-amine
Comprehensive Physicochemical Profiling of (1S)-1-Cyclopentylpropan-1-amine
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In modern pharmaceutical development, chiral aliphatic amines serve as critical pharmacophores and synthetic intermediates. The molecule (1S)-1-cyclopentylpropan-1-amine is a highly specific stereoisomer whose physical behavior is dictated by the delicate balance between its hydrophilic primary amine and its hydrophobic aliphatic bulk. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will dissect the causality behind its thermodynamic properties and establish rigorous, self-validating analytical protocols required to handle this compound effectively in a laboratory setting.
Structural Causality & Thermodynamic Properties
The macroscopic physical properties of (1S)-1-cyclopentylpropan-1-amine are a direct manifestation of its molecular topology. The general scaffold (CAS: 1178925-64-8)[1] features a chiral center at the C1 position of a propyl chain, flanked by a bulky cyclopentyl ring and a primary amine.
-
Boiling Point Rationale (173.3 °C): For a molecule with a relatively low molecular weight (127.23 g/mol ), a boiling point of ~173.3 °C is elevated[2]. This is driven primarily by the strong intermolecular hydrogen-bonding network established by the −NH2 donor/acceptor pair, compounded by significant London dispersion forces generated by the highly flexible ethyl chain and the cyclopentyl ring.
-
Density Dynamics (0.880 g/cm³): The empirical density is lower than that of water[2]. The non-planar, puckered conformation of the cyclopentyl ring introduces significant steric hindrance. This prevents the molecules from packing tightly into a dense liquid lattice at ambient temperatures, resulting in a relatively low specific gravity.
-
Aqueous Basicity (pKa ~10.98): The primary amine is highly basic[2]. The causality here lies in the electron-donating inductive effects (+I effect) of both the ethyl group and the cyclopentyl ring. These groups push electron density toward the nitrogen atom, highly stabilizing the positive charge of the conjugate ammonium ion upon protonation.
Fig 1: Structural causality mapping of (1S)-1-cyclopentylpropan-1-amine functional groups.
Quantitative Physicochemical Data
| Property | Value | Source / Condition |
| IUPAC Name | (1S)-1-cyclopentylpropan-1-amine | Standard Nomenclature |
| Molecular Formula | C8H17N | Standard |
| Molecular Weight | 127.23 g/mol (Free Base) | Calculated |
| Boiling Point | 173.3 ± 8.0 °C | Predicted (760 mmHg)[2] |
| Density | 0.880 ± 0.06 g/cm³ | Predicted (20 °C)[2] |
| pKa | 10.98 ± 0.29 | Predicted (25 °C)[2] |
| Hydrochloride Salt CAS | 177859-55-1 | Empirical[3] |
Analytical Workflows & Self-Validating Protocols
To utilize this compound in downstream synthesis or biological assays, its stereochemical purity and exact thermodynamic ionization state must be empirically validated. Below are field-proven, self-validating methodologies.
Fig 2: Parallel analytical workflows for stereochemical and thermodynamic validation.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Causality: Enantiomers possess identical scalar physical properties but interact differently with chiral environments. To ensure the stereochemical integrity of the (1S) configuration, chiral chromatography utilizing an amylose-based stationary phase is required. The chiral grooves in the polymer create transient diastereomeric complexes, leading to differential retention times.
Self-Validating Protocol:
-
System Suitability (Internal Control): Prepare a 1.0 mg/mL solution of racemic 1-cyclopentylpropan-1-amine. Inject onto a Chiralpak AD-H column. Adjust the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) until baseline resolution ( Rs>1.5 ) between the (1R) and (1S) peaks is achieved. Validation: This proves the system is physically capable of discriminating the enantiomers before the actual sample is run.
-
Mobile Phase Optimization: Incorporate 0.1% Diethylamine (DEA) into the mobile phase. Causality: DEA acts as a basic competitor, masking residual acidic silanol groups on the silica support. Without DEA, the highly basic primary amine (pKa ~10.98)[2] will undergo secondary electrostatic interactions, causing severe peak tailing and ruining integration accuracy.
-
Detection: Because aliphatic amines lack a conjugated π -system, UV absorption is negligible above 220 nm. Monitor at a low wavelength (210 nm) or utilize an Evaporative Light Scattering Detector (ELSD) for precise peak integration.
-
Sample Analysis: Inject the (1S) sample and calculate the enantiomeric excess (ee) by comparing the area of the (1S) peak against any residual (1R) peak.
Potentiometric Determination of Aqueous pKa
Causality: While predictive models suggest a pKa of 10.98[2], formulation requires empirical validation. Because the free base has high lipophilicity and limited aqueous solubility, direct titration in pure water often leads to premature precipitation, skewing the titration curve. A co-solvent extrapolation method (Yasuda-Shedlovsky) is strictly required.
Self-Validating Protocol:
-
Electrode Calibration & Blanking (Internal Control): Calibrate the glass pH electrode using standard aqueous buffers (pH 4.00, 7.00, 10.00) at exactly 25.0 ± 0.1 °C. Run a blank titration of the solvent mixtures (without the amine) to mathematically subtract solvent auto-protolysis from the final curve.
-
Solvent Preparation: Prepare four solvent systems of Methanol/Water at varying ratios (e.g., 30%, 40%, 50%, 60% MeOH by volume).
-
Titration: Dissolve 0.1 mmol of the amine in 50 mL of each solvent system. Titrate with standardized 0.1 M HCl under a strict nitrogen blanket. Causality: Nitrogen prevents atmospheric CO2 from dissolving into the basic solution. CO2 reacts rapidly with primary amines to form carbamates, which would artificially lower the apparent basicity of the sample.
-
Data Extrapolation: Calculate the apparent pKa ( psKa ) for each solvent ratio. Plot the psKa values against the inverse of the dielectric constant ( 1/ε ) of the respective methanol/water mixtures. Extrapolate the linear regression to 1/ε=0.0127 (the dielectric constant of pure water at 25 °C) to determine the true thermodynamic aqueous pKa.
Handling, Stability, and Salt Formation
From a practical laboratory standpoint, the free base of (1S)-1-cyclopentylpropan-1-amine is an oily liquid at room temperature. Due to its high basicity, it acts as an atmospheric scavenger, prone to gradual oxidation and carbamate formation upon prolonged exposure to air.
To bypass these stability issues during long-term storage or formulation, the free base is almost universally converted into its hydrochloride salt form (CAS: 177859-55-1)[3]. Bubbling anhydrous HCl gas through an ethereal solution of the free base yields a highly stable, crystalline solid. This salt form drastically improves shelf-life, mitigates volatility, and provides the necessary aqueous solubility required for downstream pharmacokinetic and biological testing.
References[1] NextSDS, "1-cyclopentylpropan-1-amine — Chemical Substance Information"
URL:[3] ChemicalBook , "(S)-1-cyclopentylpropan-1-amine hydrochloride | 177859-55-1" URL:[2] ChemicalBook , "1-cyclopentylpropan-1-amine | 1178925-64-8" URL:
